molecular formula C24H28N4O3 B2463781 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 941970-37-2

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide

Cat. No.: B2463781
CAS No.: 941970-37-2
M. Wt: 420.513
InChI Key: MQSUZLUTOOPNMF-UHFFFAOYSA-N
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Description

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)-N-phenethylacetamide is a complex organic compound known for its unique spirocyclic structure

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-21(25-14-11-19-7-3-1-4-8-19)18-28-22(30)24(26-23(28)31)12-15-27(16-13-24)17-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSUZLUTOOPNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, phenethylamine, and other reagents that facilitate the formation of the spirocyclic core. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol analogs .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant antitumor properties. The compound under discussion has been synthesized and tested for cytotoxicity against various cancer cell lines. In one study, it demonstrated a notable inhibitory effect on cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Antimicrobial Properties
The antimicrobial activity of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide has also been investigated. Preliminary results show that the compound exhibits activity against both gram-positive and gram-negative bacteria, indicating its potential use in treating bacterial infections .

Biological Research

2.1 Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The mechanism involves modulation of signaling pathways associated with neuronal survival.

2.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various metabolic disorders. For instance, it was found to inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Material Science

3.1 Polymer Synthesis
In material science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biodegradable materials .

Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Groningen involved synthesizing a series of derivatives based on the triazaspiro framework. The lead compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Testing
In a collaborative research effort published in the Journal of Antibiotics, the antimicrobial efficacy of the compound was tested against a panel of pathogens including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its spirocyclic core and the presence of both benzyl and phenethyl groups make it a versatile compound for various applications .

Biological Activity

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C22H23N4O3C_{22}H_{23}N_{4}O_{3} with a molecular weight of approximately 410.45 g/mol. Its structure includes a triazaspiro framework which is notable for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in the triazaspiro family have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Many derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or inflammation.
  • Interaction with Receptors : It may act on various receptors (e.g., neurotransmitter receptors) influencing signaling pathways that regulate cell proliferation and survival.
  • Induction of Oxidative Stress : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

A selection of research findings highlights the biological activity of the compound:

StudyFindings
Moriyama et al. (2004)Reported that thiazine derivatives exhibit diverse biological properties including anti-tumor and anti-inflammatory effects.
Hemming & Patel (2004)Found that compounds with similar structures showed analgesic and antidepressant activities.
Armenise et al. (1998)Demonstrated anti-inflammatory and antimicrobial activities in pyrrolothiazine derivatives.

Pharmacological Applications

Given its promising biological profile, this compound may have applications in:

  • Cancer Therapy : As an adjunct or alternative to conventional chemotherapy agents.
  • Infectious Disease Treatment : Potential development as a novel antibiotic or antifungal agent.
  • Anti-inflammatory Drugs : Further exploration in the treatment of chronic inflammatory conditions.

Q & A

Q. How to balance lipophilicity and solubility in lead optimization?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or morpholine) at the phenethyl chain while monitoring ClogP changes. Use shake-flask assays to measure pH-dependent solubility and refine computational models with experimental data .

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